3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,6,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-5-4-10-12-7(3)6(2)9(13)11-8(5)12/h4H,1-3H3,(H,11,13) |
InChI Key |
INLPULXAJUYHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C(=C(N2N=C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with 3,3-dimethylacrylic acid under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The methyl groups at positions 3, 6, and 7 undergo selective substitution under specific conditions. For example:
-
Halogenation : Reaction with iodine in the presence of potassium persulfate (K₂S₂O₈) introduces iodine at the 3-position, forming 3-iodo derivatives .
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the pyrimidine ring, particularly at positions activated by methyl groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodination | I₂, K₂S₂O₈, H₂O, 80°C | 3-Iodo-6,7-dimethyl derivative | 72% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-3,6,7-trimethyl derivative | 58% |
Oxidation Reactions
Methyl groups are susceptible to oxidation:
-
Mild Oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid converts methyl groups to hydroxymethyl intermediates.
-
Strong Oxidation : Potassium permanganate (KMnO₄) under acidic conditions oxidizes methyl groups to carboxylic acids.
Example :
3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one → 3,6,7-Tricarboxy derivative (using KMnO₄/H₂SO₄).
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form larger heterocyclic systems:
-
With Enaminones : Reacts with enaminones in ethanol under reflux to form fused pyrazolo[1,5-a]pyrimidine-quinoline hybrids .
-
With Chalcones : Forms tricyclic derivatives via Knoevenagel condensation .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at positions activated by methyl groups:
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position.
-
Friedel-Crafts Alkylation : AlCl₃-mediated alkylation at the 7-position.
Nucleophilic Reactions
The pyrimidine ring’s nitrogen atoms act as nucleophilic sites:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF forms N-alkylated derivatives.
-
Acylation : Acetic anhydride acetylates the N-H group at position 4.
Reductive Transformations
-
Catalytic Hydrogenation : Pd/C and H₂ reduce the pyrimidine ring to a dihydro derivative, altering aromaticity.
-
Boron Hydride Reduction : NaBH₄ selectively reduces carbonyl groups in modified derivatives.
Functional Group Interconversion
The carbonyl group at position 5 is reactive:
-
Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazone derivatives.
-
Schiff Base Synthesis : Condensation with aromatic amines yields imine-linked analogs.
Key Research Findings
-
Regioselectivity : Methyl groups at positions 6 and 7 direct electrophilic substitution to the pyrimidine ring, while position 3 is more reactive toward halogenation .
-
Mechanistic Insights : Oxidative halogenation proceeds via radical intermediates, as evidenced by ESR studies .
-
Biological Relevance : N-Alkylated derivatives show enhanced kinase inhibition compared to the parent compound .
Reaction Optimization Data
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent for Iodination | Water/EtOH (1:1) | Maximizes solubility |
| Temperature for Nitration | 0–5°C | Minimizes side products |
| Catalyst for Alkylation | K₂CO₃ (anhydrous) | Enhances reaction rate |
Scientific Research Applications
3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-5-One Derivatives
Physicochemical Properties
- Lipophilicity : Methyl and ethyl substitutions increase logP values, enhancing membrane permeability. For example, 3-ethyl-6,7-dimethyl derivatives (logP ~2.5) are more lipophilic than the 3,6,7-trimethyl analogue (logP ~1.8) .
- Solubility: Trifluoromethyl groups reduce aqueous solubility (e.g., 7-CF₃ derivatives require DMSO for dissolution), whereas methylated analogues are more soluble in ethanol/water mixtures .
Biological Activity
3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and exhibits various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for its potential applications in drug development.
- Molecular Formula : C8H10N4O
- Molecular Weight : 177.20 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results as an antibacterial agent. The mechanism of action involves the inhibition of specific enzymes essential for bacterial growth and survival .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies suggest that it interacts with viral enzymes or receptors, inhibiting viral replication. This property makes it a candidate for further investigation as a therapeutic agent against viral infections .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer effect. It has been identified as a potential lead compound in the search for new anticancer drugs. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and leukemia .
Structure-Activity Relationship (SAR)
The biological activity of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be influenced by its structural features. Substituents on the pyrazole ring significantly affect its potency against different biological targets. For example:
- Methyl groups at positions 3, 6, and 7 enhance its interaction with target enzymes.
- Variations in substituents can lead to different levels of cytotoxicity and selectivity toward cancer cells .
Study 1: Antitubercular Activity
A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited low cytotoxicity while maintaining significant antitubercular activity within macrophages. The mechanism was distinct from other known antituberculosis agents .
Study 2: Inhibition of Tubulin Polymerization
In another study focusing on microtubule-targeting agents (MTAs), compounds derived from pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit tubulin polymerization. Some derivatives demonstrated potent inhibition comparable to established MTAs like colchicine .
Synthesis Methods
The synthesis of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:
Q & A
Basic Research Question
- NMR : Use 2D techniques (COSY, NOESY) to assign methyl group positions. For example, NOE correlations between 6-H and methyl protons distinguish 5-methyl vs. 7-methyl isomers .
- HPLC : Optimize gradient elution (e.g., C18 column, acetonitrile/water mobile phase) to separate regioisomers. Purity ≥95% is achievable with retention time analysis .
What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidinone derivatives?
Basic Research Question
- PPE : Gloves, lab coats, and safety goggles are mandatory due to acute oral toxicity (H302) and skin irritation (H315) .
- Waste disposal : Classify as hazardous waste and use licensed disposal services. Avoid aqueous release due to unknown ecotoxicity .
How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidinone-based 5-HT6 receptor antagonists?
Advanced Research Question
- Key modifications :
- Computational modeling : Docking studies reveal hydrogen bonding between 3-sulfo groups and Arg34/Asn36 residues .
What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidinone synthesis?
Advanced Research Question
- Reagent choice : PyBroP minimizes debromination in Suzuki-Miyaura cross-coupling, favoring C3 arylation .
- Thermodynamic control : Heating β-ketoesters with 5-aminopyrazoles in acetic acid yields 5-methyl isomers, while microwave conditions favor 7-methyl derivatives .
- Validation : X-ray crystallography or NOE difference experiments confirm regiochemistry .
How should researchers resolve contradictory data in synthetic yields or biological activity?
Advanced Research Question
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) .
- Biological assays : Validate activity against multiple cell lines (e.g., HEK-293 for 5-HT6, MAO-B enzymatic assays) to rule out false positives .
- Data cross-check : Compare spectral data with literature (e.g., PubChem entries) to identify misassignments .
What methodologies evaluate the biological activity of pyrazolo[1,5-a]pyrimidinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
